

Application Notes and Protocols: ATWLPPRANLLMAAS Peptide

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Compound of Interest

Compound Name: *Atwlppraanllmaas*

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Introduction

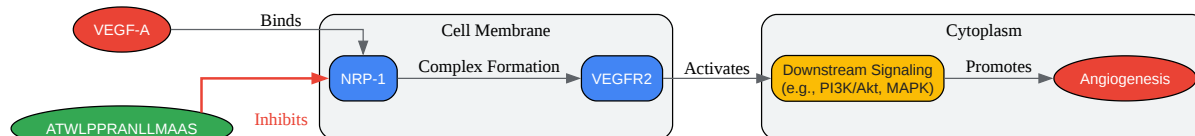
The novel peptide ATWLPPRANLLMAAS is a promising candidate for targeted therapeutic development. Its sequence contains the core heptapeptide motif ATWLPPR, a known selective inhibitor of Neuropilin-1 (NRP-1). NRP-1 is a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of angiogenesis, the formation of new blood vessels. Dysregulation of angiogenesis is implicated in various pathologies, including cancer and diabetic retinopathy.

The ATWLPPR moiety has been shown to inhibit the binding of VEGF165 to NRP-1, thereby exerting anti-angiogenic effects.^[1] It has demonstrated potential in preclinical models to reduce retinal damage associated with diabetes by preserving vascular integrity and reducing oxidative stress.^[1] The extended C-terminal sequence, ANLLMAAS, of the ATWLPPRANLLMAAS peptide may enhance its binding affinity, stability, or pharmacokinetic properties, making it a subject of significant interest for further investigation.

These application notes provide a framework for the development and design of assays to characterize the biological activity of ATWLPPRANLLMAAS and to elucidate its mechanism of action.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for ATWLPPRANLLMAAS in the context of the VEGF/NRP-1 signaling pathway. ATWLPPRANLLMAAS is hypothesized to act as an antagonist, blocking the interaction between VEGF-A and its co-receptor NRP-1, thereby inhibiting downstream signaling cascades that lead to angiogenesis.



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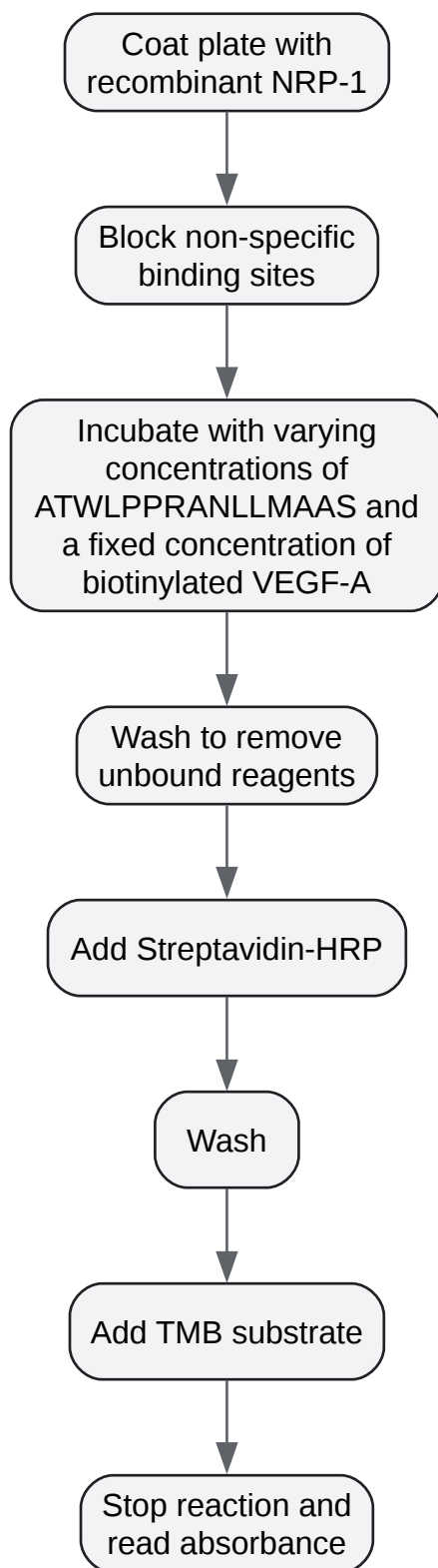
Caption: Proposed inhibitory mechanism of ATWLPPRANLLMAAS on the VEGF/NRP-1 signaling pathway.

Experimental Protocols

Competitive Binding Assay (ELISA-based)

This protocol describes an *in vitro* assay to determine the ability of ATWLPPRANLLMAAS to compete with VEGF-A for binding to NRP-1.

Workflow Diagram:



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Caption: Workflow for the competitive ELISA-based binding assay.

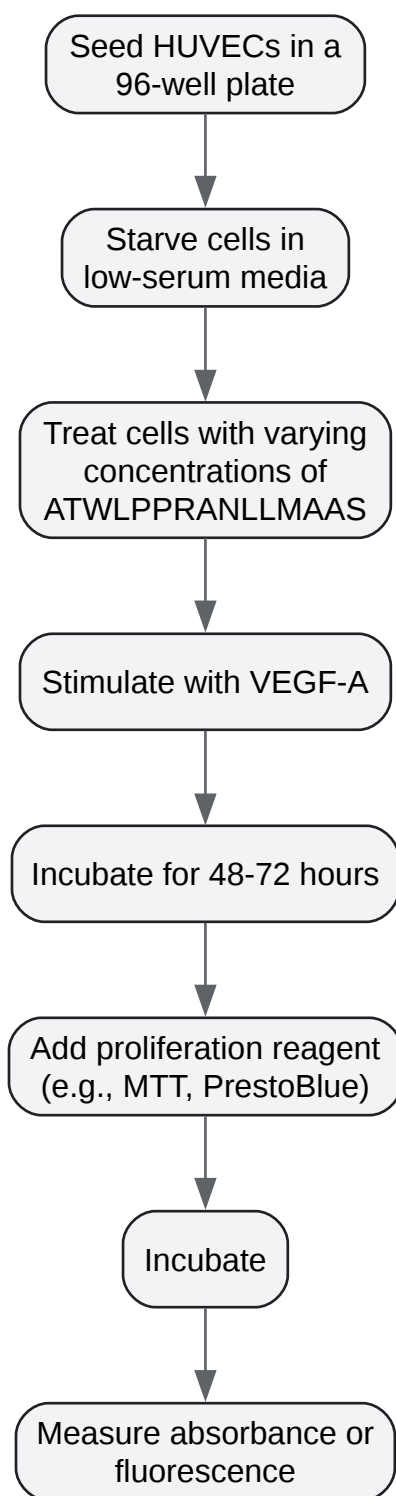
Methodology:

- **Plate Coating:** Coat a 96-well high-binding microplate with 100 µL/well of recombinant human NRP-1 (1 µg/mL in PBS) and incubate overnight at 4°C.
- **Blocking:** Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS containing 1% BSA) and incubate for 2 hours at room temperature.
- **Competitive Binding:** Wash the plate three times. Prepare serial dilutions of ATWLPPRANLLMAAS peptide in Assay Buffer (PBS with 0.1% BSA). Add 50 µL of each peptide dilution to the wells. Then, add 50 µL of biotinylated recombinant human VEGF-A (a pre-determined fixed concentration, e.g., 100 ng/mL) to all wells. Incubate for 2 hours at room temperature.
- **Detection:** Wash the plate five times. Add 100 µL/well of Streptavidin-HRP conjugate (diluted in Assay Buffer) and incubate for 1 hour at room temperature.
- **Substrate Addition:** Wash the plate five times. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
- **Readout:** Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

Endothelial Cell Proliferation Assay

This protocol outlines a cell-based assay to assess the effect of ATWLPPRANLLMAAS on VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs).

Workflow Diagram:



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Caption: Workflow for the endothelial cell proliferation assay.

Methodology:

- **Cell Seeding:** Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.
- **Starvation:** Replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 24 hours to synchronize the cells.
- **Treatment:** Prepare serial dilutions of ATWLPPRANLLMAAS in low-serum medium. Pre-treat the cells by adding 50 μ L of the peptide dilutions to the respective wells and incubate for 1 hour.
- **Stimulation:** Add 50 μ L of VEGF-A (final concentration of 50 ng/mL) to the wells. Include control wells with no VEGF-A and wells with VEGF-A but no peptide.
- **Incubation:** Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Proliferation Measurement:** Add a cell proliferation reagent (e.g., MTT, PrestoBlue™, or CyQUANT®) according to the manufacturer's instructions.
- **Readout:** Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison and analysis.

Table 1: Competitive Binding Assay Data

ATWLPPRANLLMAAS Conc. (μM)	Absorbance (450 nm) (Mean ± SD)	% Inhibition
0 (No Peptide)	1.20 ± 0.05	0
0.01	1.15 ± 0.06	4.2
0.1	0.98 ± 0.04	18.3
1	0.65 ± 0.03	45.8
10	0.32 ± 0.02	73.3
100	0.15 ± 0.01	87.5

Note: Data presented is hypothetical and for illustrative purposes only.

The IC₅₀ value, the concentration of the peptide that inhibits 50% of VEGF-A binding, can be calculated from this data using non-linear regression analysis.

Table 2: Endothelial Cell Proliferation Assay Data

Treatment	Cell Proliferation (RFU) (Mean ± SD)	% Inhibition of VEGF-A induced Proliferation
No Treatment	5000 ± 250	N/A
VEGF-A (50 ng/mL)	15000 ± 750	0
VEGF-A + ATWLPPRANLLMAAS (1 μM)	12000 ± 600	30.0
VEGF-A + ATWLPPRANLLMAAS (10 μM)	8000 ± 400	70.0
VEGF-A + ATWLPPRANLLMAAS (100 μM)	5500 ± 300	95.0

Note: RFU = Relative Fluorescence Units. Data presented is hypothetical and for illustrative purposes only.

The IC₅₀ value for the inhibition of cell proliferation can also be determined from a dose-response curve.

Conclusion

The provided protocols and application notes offer a starting point for the comprehensive evaluation of the ATWLPPRANLLMAAS peptide. By employing these assays, researchers can determine its binding affinity to NRP-1, its efficacy in inhibiting VEGF-A-induced cellular responses, and its potential as a therapeutic agent for angiogenesis-dependent diseases. Further characterization may involve in vivo studies to assess its anti-angiogenic activity in relevant disease models.

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References

- 1. medchemexpress.com [medchemexpress.com]
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